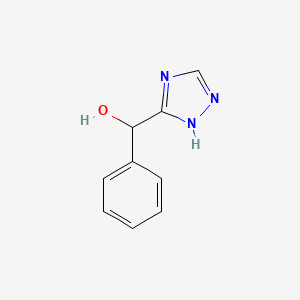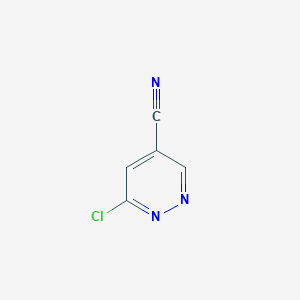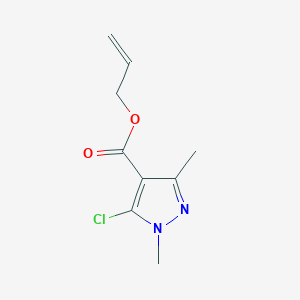
phenyl(4H-1,2,4-triazol-3-yl)methanol
Overview
Description
Phenyl(4H-1,2,4-triazol-3-yl)methanol is a chemical compound characterized by the presence of a phenyl group attached to a 4H-1,2,4-triazol-3-ylmethanol moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
Phenyl(4H-1,2,4-triazol-3-yl)methanol primarily targets enzymes involved in fungal cell wall synthesis, particularly lanosterol 14α-demethylase . This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death.
Mode of Action
The compound interacts with lanosterol 14α-demethylase by binding to its heme iron, which is essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s function, preventing the demethylation of lanosterol. As a result, toxic sterol intermediates accumulate within the fungal cell, disrupting membrane integrity and leading to cell lysis .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . This pathway is critical for maintaining the structure and function of the fungal cell membrane. Disruption of this pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the cell. The downstream effects include impaired membrane fluidity, altered membrane-bound enzyme activities, and increased susceptibility to osmotic stress .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted mainly through the kidneys, with both unchanged drug and metabolites found in urine .
Result of Action
At the molecular level, the inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic sterol intermediates and depletion of ergosterol. This results in increased membrane permeability and disruption of membrane-bound enzyme functions. At the cellular level, these changes cause osmotic imbalance, impaired nutrient uptake, and ultimately cell death .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the efficacy and stability of this compound. For instance:
- Presence of other substances : Interactions with other drugs or compounds can affect the absorption and metabolism of this compound, potentially altering its efficacy .
Understanding these factors is crucial for optimizing the compound’s use in therapeutic settings.
: Information synthesized from various sources on the mechanism of action and pharmacokinetics of triazole antifungal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of phenylhydrazine with formic acid and acetic anhydride to form 4-phenyl-1,2,4-triazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenyl(4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl(4H-1,2,4-triazol-3-yl)methanone.
Reduction: Reduction reactions can convert the compound to phenyl(4H-1,2,4-triazol-3-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include phenyl(4H-1,2,4-triazol-3-yl)methanone, phenyl(4H-1,2,4-triazol-3-yl)methane, and various substituted derivatives .
Scientific Research Applications
Phenyl(4H-1,2,4-triazol-3-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Phenyl(4H-1,2,4-triazol-3-yl)methanol can be compared with other similar compounds, such as:
4-Phenyl-1,2,4-triazole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
Phenyl(4H-1,2,4-triazol-3-yl)methanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and applications.
Phenyl(4H-1,2,4-triazol-3-yl)methane: Lacks the hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
phenyl(1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h1-6,8,13H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZVNLVHAMIVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286121 | |
| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18011-28-4 | |
| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18011-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Phenyl-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl(4H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3379913.png)






![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B3379984.png)

![1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one](/img/structure/B3379990.png)

